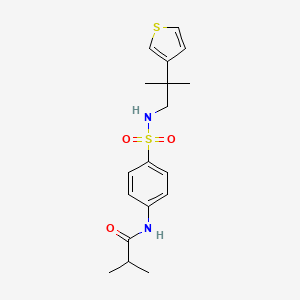

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[4-[(2-methyl-2-thiophen-3-ylpropyl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-13(2)17(21)20-15-5-7-16(8-6-15)25(22,23)19-12-18(3,4)14-9-10-24-11-14/h5-11,13,19H,12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQAVQYFLXYUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes alkylation to introduce the 2-methyl-2-(thiophen-3-yl)propyl group. This intermediate is then reacted with a sulfonamide derivative to form the sulfamoyl group. Finally, the phenyl ring is functionalized with an isobutyramide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfamoyl group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The compound shares a core sulfamoylphenyl-isobutyramide framework with analogs reported in the literature. Below is a comparative analysis based on substituent modifications and physicochemical properties:

Table 1: Structural and Molecular Comparison

Key Observations :

Sulfamoyl Chain Flexibility: The target compound features a bulkier 2-methylpropyl group, which may increase steric hindrance compared to the simpler propyl chain in or the dimethylaminoethyl group in .

Polarity: The dimethylamino group in introduces basicity and polarity, likely improving aqueous solubility relative to the hydrophobic methylpropyl substituent in the target compound.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, analogs with sulfonamide moieties are frequently explored as antimicrobial agents or kinase inhibitors. For example:

- Antimicrobial Activity : Sulfonamide-containing pyrazole derivatives (e.g., compounds in ) demonstrated activity against bacterial and fungal strains, suggesting that the thiophene-sulfonamide scaffold in the target compound may share similar mechanisms.

- Kinase Inhibition : Patent literature highlights sulfonamide derivatives (e.g., SAR245409 and XL-765) as PI3K/mTOR inhibitors. The target compound’s sulfamoyl group and aromatic system align with structural motifs common in kinase-targeting drugs.

Biological Activity

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound’s biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound includes:

- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Sulfamoyl Group : Known for its role in various pharmacological activities, particularly in antibacterial agents.

- Isobutyramide Moiety : Imparts stability and solubility, enhancing the compound's bioavailability.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing biological pathways relevant to various disease processes. Notably, its structural components allow it to potentially exhibit:

- Antimicrobial Activity : The sulfamoyl group is associated with antibacterial properties, making this compound a candidate for further exploration as an antibiotic.

- Anticancer Potential : The unique combination of functional groups may allow for interactions with cancer cell pathways, although specific studies are still needed to confirm this activity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiophene Derivatives | Contains thiophene rings | Varied biological activities |

| Sulfonamides | Feature sulfonamide groups | Established use in antibiotics |

| Isobutyramides | Contains isobutyramide moiety | Potential applications in pharmaceuticals |

This table illustrates how the distinct combination of functional groups in this compound may confer unique biological activities compared to similar compounds.

Case Studies and Experimental Data

Research into the biological activity of this compound has primarily focused on its synthesis and preliminary biological evaluations. Here are key findings from recent studies:

- Synthesis and Purification : The compound is synthesized through a multi-step process involving alkylation and amide coupling reactions. Optimizing reaction conditions has been crucial for achieving high yields and purity.

- Biological Assays : Initial screenings have indicated potential antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are being evaluated to determine efficacy .

- In Vitro Studies : Cell line experiments have shown that the compound may influence cell proliferation rates, suggesting a possible role in cancer therapy .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be critical.

- In Vivo Studies : Animal models should be used to assess the pharmacokinetics and therapeutic potential of the compound.

- Structural Modifications : Exploring derivatives of this compound could enhance its biological activity or reduce toxicity, leading to more effective therapeutic agents.

Q & A

Basic: What synthetic strategies are recommended for constructing the sulfamoyl-phenyl-isobutyramide core of this compound?

The synthesis of the sulfamoyl-phenyl-isobutyramide scaffold can be approached via sequential functionalization of the phenyl ring. A validated method involves:

- Step 1 : Sulfamoylation of 4-aminophenyl derivatives using sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

- Step 2 : Amidation with isobutyryl chloride in the presence of a base (e.g., triethylamine) to introduce the isobutyramide group .

- Step 3 : Alkylation of the sulfamoyl nitrogen with 2-methyl-2-(thiophen-3-yl)propyl bromide, optimized via SN2 reaction in DMF at 60°C .

Key Consideration : Monitor regioselectivity during sulfamoylation using HPLC-MS to avoid N,N-disubstitution byproducts .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (expected m/z ~459.6) and detect impurities (<1% threshold) .

- NMR :

- Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values (e.g., C: 60.11%, H: 6.36%, N: 9.14%, S: 6.97%) .

Advanced: What structural features of this compound suggest potential kinase inhibition activity, and how can this be experimentally tested?

The compound’s sulfamoyl-phenyl group and thiophene moiety resemble PI3K/mTOR inhibitors (e.g., gedatolisib, SAR245409) that bind to the ATP pocket via hydrogen bonding and hydrophobic interactions . To assess activity:

- In Vitro Kinase Assay : Screen against PI3K isoforms (α/β/γ/δ) using ADP-Glo™ Kinase Assay.

- Docking Studies : Compare binding poses with co-crystallized inhibitors (e.g., PDB: 4LZB) to identify critical interactions (e.g., sulfamoyl oxygen with Lys802 in PI3Kγ) .

- Counter-Screen : Test selectivity against off-target kinases (e.g., EGFR, VEGFR2) to rule out promiscuity .

Advanced: How can researchers resolve contradictions in enzymatic inhibition data observed across different pH conditions?

Contradictory IC50 values may arise from pH-dependent protonation of the sulfamoyl group. Address this by:

- pKa Determination : Use potentiometric titration to measure sulfamoyl NH acidity (expected pKa ~8.5) .

- pH-Rate Profiling : Perform kinase assays across pH 6.0–9.0 to correlate inhibition with ionization state.

- X-ray Crystallography : Resolve ligand-bound structures at varying pH to visualize protonation-dependent binding modes .

Advanced: What strategies optimize bioavailability given the compound’s high molecular weight (g/mol)?

- LogP Reduction : Introduce polar groups (e.g., hydroxyl, morpholine) via modification of the isobutyramide or thiophene moieties while maintaining potency .

- Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate, which cleaves in vivo via esterases .

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>50 µM target) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS penetration?

- Key Modifications :

- In Silico Screening : Predict BBB penetration using QSAR models (e.g., Volsurf+ descriptors) .

- In Vivo Validation : Measure brain-to-plasma ratio in rodent models after IV administration .

Advanced: What analytical methods are critical for detecting degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.